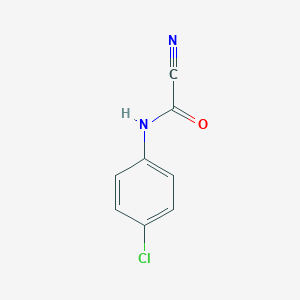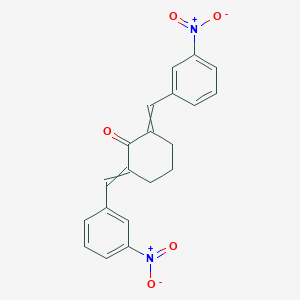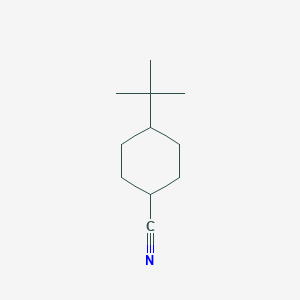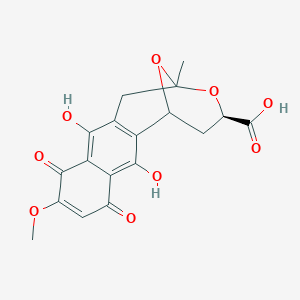
Isomarticin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isomarticin is a natural compound that belongs to the class of sesquiterpenoids. It is a secondary metabolite that is produced by various plants and microorganisms. Isomarticin has been found to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial properties. Due to its potential therapeutic applications, there has been a growing interest in the synthesis, mechanism of action, and physiological effects of isomarticin.
Applications De Recherche Scientifique
Activation in Plant Pathogens
Isomarticin is identified as a naphthazarin toxin produced by Fusarium solani, a pathogen affecting citrus, peas, and tomatoes. It can be reductively activated by dithiols such as dihydrolipoic acid (reduced thioctic acid) or dithiothreitol. This activation leads to the production of superoxide, hydrogen peroxide, and a strong oxidant similar to the OH-radical-type oxidant. Such activation and resulting oxidative stress are key in understanding the pathogenic effects of Fusarium solani on various plants (Heiser et al., 1998).
Immunoassay Development
An immunoassay was developed for detecting naphthazarin toxins, including isomarticin, produced by Fusarium solani. This assay had a detection limit of 2 ng/ml for isomarticin, enabling specific detection of these toxins in affected plants. This tool is crucial for rapid and accurate identification of naphthazarin toxins in agricultural contexts (Phelps et al., 1990).
Role in Citrus Blight
Isomarticin, produced by Fusarium solani, has been linked to citrus blight. Higher concentrations of naphthazarin toxins, including isomarticin, were detected in citrus trees with blight symptoms compared to symptomless trees. Exposure to isomarticin in hydroponic culture led to growth inhibition and zinc accumulation in citrus seedlings, indicating a possible role of isomarticin in citrus blight symptoms (V. Rensburg et al., 2001).
Cytological Effects on Citrus Seedlings
Isomarticin, when applied to rough lemon (Citrus jambhiri) seedlings, caused significant cytological effects. These include cell necrosis, plasmolysis, collapse of phloem, and disruptions in cellular organization, particularly in chloroplast and tonoplast membranes. This study highlights the impact of isomarticin at a cellular level, affecting organellar membranes, and contributing to the understanding of its phytotoxic effects (Achor et al., 1993).
Propriétés
Numéro CAS |
19196-46-4 |
|---|---|
Nom du produit |
Isomarticin |
Formule moléculaire |
C18H16O9 |
Poids moléculaire |
376.3 g/mol |
Nom IUPAC |
(15R)-3,10-dihydroxy-7-methoxy-13-methyl-5,8-dioxo-14,17-dioxatetracyclo[11.3.1.02,11.04,9]heptadeca-2(11),3,6,9-tetraene-15-carboxylic acid |
InChI |
InChI=1S/C18H16O9/c1-18-5-6-11(8(26-18)4-10(27-18)17(23)24)16(22)12-7(19)3-9(25-2)15(21)13(12)14(6)20/h3,8,10,20,22H,4-5H2,1-2H3,(H,23,24)/t8?,10-,18?/m1/s1 |
Clé InChI |
HNMWDXUKPJZOQD-XPBDJYBLSA-N |
SMILES isomérique |
CC12CC3=C(C(O1)C[C@@H](O2)C(=O)O)C(=C4C(=O)C=C(C(=O)C4=C3O)OC)O |
SMILES |
CC12CC3=C(C(O1)CC(O2)C(=O)O)C(=C4C(=O)C=C(C(=O)C4=C3O)OC)O |
SMILES canonique |
CC12CC3=C(C(O1)CC(O2)C(=O)O)C(=C4C(=O)C=C(C(=O)C4=C3O)OC)O |
Synonymes |
Isomarticin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




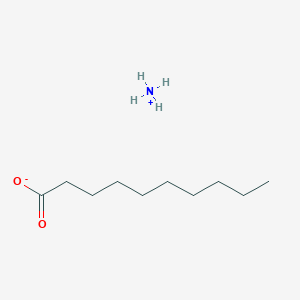


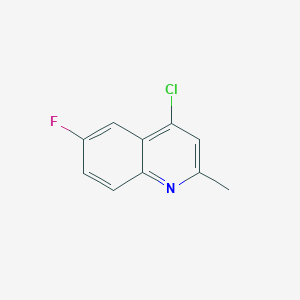

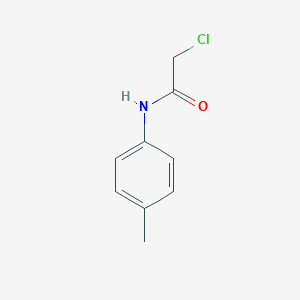
![N-[(2,4-dichlorophenyl)methyl]-6-methoxy-1,3-benzothiazol-2-amine](/img/structure/B103441.png)
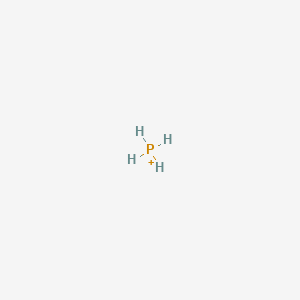
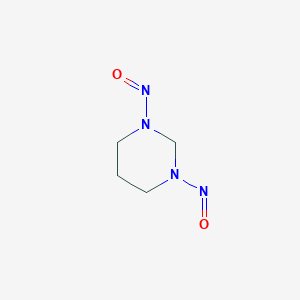
![5-(Diphenylmethylene)-5H-dibenzo[a,d]cycloheptene](/img/structure/B103449.png)
